molecular formula C7H4F3NO3 B12332008 5-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid

5-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid

Cat. No.: B12332008
M. Wt: 207.11 g/mol
InChI Key: CJFKMEZOMYQQII-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct physicochemical characteristics, making it a valuable compound in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the introduction of difluoromethoxy and fluorine groups onto a pyridine ring. This can be achieved through nucleophilic substitution reactions, where a suitable pyridine derivative is reacted with difluoromethylating and fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the introduction of fluorine atoms. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like difluoromethylating agents and fluorinating agents are employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds.

    Biology: The compound is used in the development of fluorinated biomolecules for studying biological processes.

    Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound finds applications in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyridine-2-carboxylic acid
  • 3,5-Difluoropyridine-2-carboxylic acid
  • 5-(Trifluoromethoxy)-3-fluoropyridine-2-carboxylic acid

Uniqueness

5-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid is unique due to the presence of both difluoromethoxy and fluorine groups, which impart distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H4F3NO3

Molecular Weight

207.11 g/mol

IUPAC Name

5-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C7H4F3NO3/c8-4-1-3(14-7(9)10)2-11-5(4)6(12)13/h1-2,7H,(H,12,13)

InChI Key

CJFKMEZOMYQQII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)O)OC(F)F

Origin of Product

United States

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